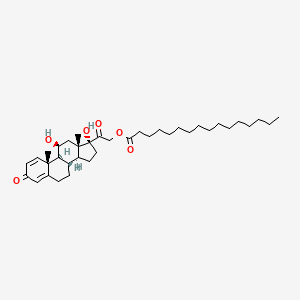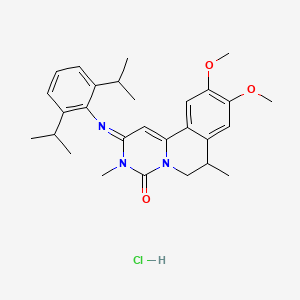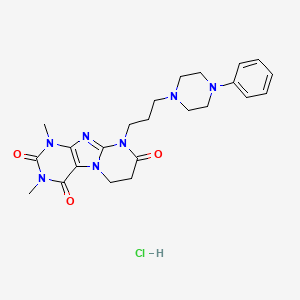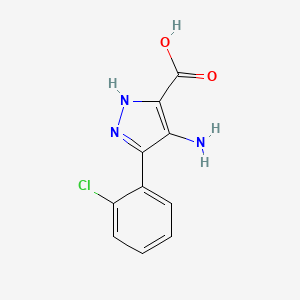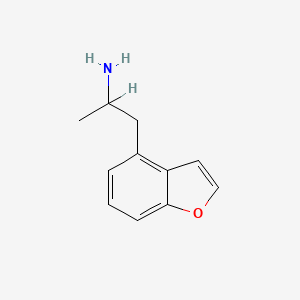
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide is a complex organic compound with a molecular formula of C38H75NO3. This compound is known for its unique structure, which includes a long hydrocarbon chain, a hydroxyethyl group, and a keto group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide typically involves the reaction of hexadecanol with octadecanoic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve the use of reagents like thionyl chloride to activate the carboxylic acid group, followed by the addition of 2-aminoethanol to form the final amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation, crystallization, and chromatography are often used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-hexadecyl-N-(2-carboxyethyl)-3-oxo-octadecanamide.
Reduction: Formation of 2-hexadecyl-N-(2-hydroxyethyl)-3-hydroxy-octadecanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the long hydrocarbon chain can interact with lipid membranes. These interactions can influence cell signaling pathways and modulate biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-eicosanamide
- 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-docosanamide
Comparison
Compared to similar compounds, 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide has a unique balance of hydrophilic and hydrophobic properties, making it particularly effective in applications involving lipid membranes and surfactants. Its specific structure allows for distinct interactions with biological molecules, setting it apart from other related compounds.
Properties
CAS No. |
253871-27-1 |
|---|---|
Molecular Formula |
C36H71NO3 |
Molecular Weight |
566.0 g/mol |
IUPAC Name |
2-hexadecyl-N-(2-hydroxyethyl)-3-oxooctadecanamide |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-34(36(40)37-32-33-38)35(39)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h34,38H,3-33H2,1-2H3,(H,37,40) |
InChI Key |
BNPOROJBFXQABT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)CCCCCCCCCCCCCCC)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



